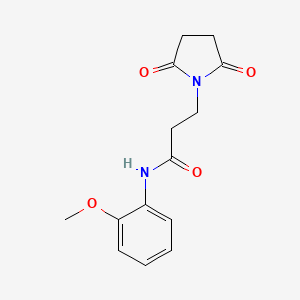![molecular formula C14H22ClN3O2S B4854704 1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4854704.png)
1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide
Overview
Description
1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide prevents the activation of B-cells and induces cell death in cancer cells.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, induction of apoptosis (cell death), and inhibition of cell proliferation. 1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide has also been shown to have an effect on the immune system, by modulating the activity of T-cells and natural killer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide in lab experiments include its specificity for BTK, its ability to induce cell death in cancer cells, and its potential for use in combination with other cancer therapies. However, there are also limitations to using 1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide, including the need for expertise in organic chemistry for synthesis, and the potential for off-target effects.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide. These include:
1. Further preclinical studies to evaluate the efficacy of 1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide in different types of cancer.
2. Clinical trials to evaluate the safety and efficacy of 1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide in patients with cancer.
3. Evaluation of the potential for 1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide to be used in combination with other cancer therapies.
4. Investigation of the mechanism of action of 1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide, and identification of potential biomarkers for patient selection.
5. Development of new synthetic methods for 1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide to improve its yield and purity.
6. Evaluation of the potential for 1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide to be used in other diseases, such as autoimmune disorders.
In conclusion, 1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Scientific Research Applications
1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide has been shown to inhibit the growth of cancer cells and induce cell death. 1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide has also been shown to have synergistic effects when used in combination with other cancer therapies.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2S/c1-17-7-9-18(10-8-17)6-5-16-21(19,20)12-13-3-2-4-14(15)11-13/h2-4,11,16H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAVMOFDNXXWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNS(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854625.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4854632.png)
![4-[(4-sec-butylphenyl)sulfonyl]-N-cyclopropyl-1-piperazinecarbothioamide](/img/structure/B4854654.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-4-propoxybenzamide](/img/structure/B4854661.png)
![1-ethyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B4854666.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4854673.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4854680.png)
![N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-beta-alanine](/img/structure/B4854689.png)
![5-[chloro(difluoro)methyl]-4-({4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854710.png)
![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4854712.png)
![2-{[5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4854716.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4854723.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4854728.png)